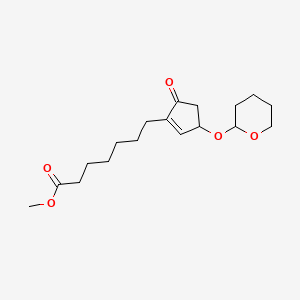

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

Description

Properties

IUPAC Name |

methyl 7-[3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h12,15,18H,2-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSROFOPTSOXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CC(CC1=O)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529010 | |

| Record name | Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40098-24-6 | |

| Record name | Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate typically follows these key steps:

- Formation of the cyclopentenone core : Starting from cyclopentene derivatives, selective oxidation introduces the 5-oxo functionality.

- Protection of hydroxy groups : The hydroxyl group at the 3-position of the cyclopentenone is protected as a tetrahydropyranyl (THP) ether to prevent undesired side reactions during subsequent steps.

- Attachment of the heptanoate side chain : The heptanoic acid moiety is introduced and subsequently esterified to the methyl ester.

This approach ensures structural integrity and regioselectivity in the final compound.

Detailed Preparation Steps

| Step Number | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Cyclopentenone formation | Oxidation of cyclopentene derivatives to introduce the 5-oxo group | Oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane |

| 2 | Hydroxyl protection | Protection of the 3-hydroxy group as tetrahydropyranyl ether (THP ether) | Dihydropyran (DHP) with acid catalyst (e.g., p-TsOH) |

| 3 | Side chain introduction | Coupling or alkylation to attach the heptanoic acid side chain at the 1-position of cyclopentene | Organometallic reagents or acid chloride derivatives |

| 4 | Esterification | Conversion of the carboxylic acid to methyl ester | Methanol with acid catalyst (e.g., H2SO4) or via diazomethane |

| 5 | Purification | Isolation and purification of the final product | Chromatography, recrystallization |

Research Findings and Optimization

- Protection Efficiency : The use of tetrahydropyranyl protection is critical to stabilize the hydroxy group during oxidation and esterification, preventing side reactions and improving yield.

- Oxidation Selectivity : Mild oxidizing agents are preferred to avoid over-oxidation or ring opening of the cyclopentene ring.

- Esterification Conditions : Acid-catalyzed esterification under reflux conditions in methanol is commonly used, with care taken to avoid hydrolysis of the THP protecting group.

- Yield and Purity : Reported purities exceed 99%, indicating high efficiency of the synthetic route when optimized.

Data Summary Table

| Parameter | Value/Condition | Notes |

|---|---|---|

| Molecular Formula | C18H28O5 | Confirmed by elemental analysis |

| Molecular Weight | 324.41 g/mol | |

| Density | 1.10 ± 0.1 g/cm³ (predicted) | |

| Boiling Point | 451.9 ± 45.0 °C (predicted) | High thermal stability |

| Storage Conditions | 2-8 °C | To maintain compound stability |

| Purity | ≥ 99% | Verified by chromatographic methods |

| CAS Number | 40098-24-6 |

Notes on Raw Materials and Reagents

- Cyclopentene derivatives : Commercially available or synthesized via known methods.

- Dihydropyran (DHP) : Used for THP protection, requires acid catalysis.

- Oxidizing agents : PCC, Dess–Martin periodinane, or other mild oxidants.

- Methanol and acid catalysts : For esterification step.

Summary of Preparation Method from Authoritative Sources

According to ChemBK and Kilobio, the preparation involves the selective protection of the cyclopentenone hydroxy group as a tetrahydropyranyl ether, followed by esterification of the heptanoic acid moiety to the methyl ester form. The process emphasizes careful control of reaction conditions to maintain the integrity of the sensitive functional groups and achieve high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate can undergo various organic reactions, including:

Oxidation: : Transformation of functional groups to higher oxidation states.

Reduction: : Conversion to less oxidized states, such as reducing the carbonyl group to a hydroxyl group.

Substitution: : Nucleophilic or electrophilic substitutions on the cyclopentane ring.

Common Reagents and Conditions

Reagents such as potassium permanganate for oxidation, lithium aluminium hydride for reduction, and alkyl halides for substitution reactions are common. Conditions often involve solvents like dichloromethane, methanol, and temperatures ranging from -78°C to room temperature.

Major Products Formed

The reactions typically yield products like hydroxy derivatives, reduced alcohol forms, and substituted cyclopentane derivatives, each potentially useful for further synthetic applications or as final products in medicinal chemistry.

Scientific Research Applications

In Chemistry

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate serves as a valuable intermediate in synthesizing more complex molecules, used in catalytic studies and as a model compound to study reaction mechanisms.

In Biology

This compound finds applications in studying biological pathways, acting as a substrate or inhibitor in enzymatic reactions, thus aiding in understanding biological processes and developing drugs.

In Medicine

Due to its potential biological activity, it is explored in drug discovery and development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

In Industry

In industrial applications, it is used as a chemical intermediate in manufacturing various organic compounds, polymers, and specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate exerts its effects involves interacting with specific molecular targets such as enzymes, receptors, or cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist, thereby influencing physiological responses.

Comparison with Similar Compounds

Compared to similar compounds, Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate stands out due to its unique structure, which imparts specific reactivity and biological activity. Similar compounds include:

Cyclopentanone Derivatives: : Featuring similar cyclopentane structures but differing in substituents and functionalities.

Heptanoate Esters: : Sharing the heptanoic acid-derived ester moiety but varying in the attached functional groups.

Pyran Derivatives: : Compounds containing the tetrahydro-2H-pyran moiety, with diverse chemical and biological activities.

Biological Activity

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate, also referred to by its CAS number 40098-24-6, is a compound with significant potential in biological and medicinal chemistry. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C18H26O5

- Molecular Weight : 322.4 g/mol

- CAS Number : 40098-24-6

- Purity : Typically ≥ 99% in commercial preparations .

This compound acts primarily as a precursor in the synthesis of biologically active molecules. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : Can yield different products depending on the reagents and conditions.

- Reduction : Capable of being reduced to form alcohols or other derivatives.

- Substitution Reactions : The tetrahydropyran group can be substituted with other functional groups .

Biological Activity

The biological activity of this compound has been explored in several contexts:

Anticancer Activity

Research indicates that compounds similar to methyl 7-(5-oxo...) exhibit inhibition of heat shock protein 90 (HSP90), a molecular chaperone implicated in cancer progression. The inhibition of HSP90 can lead to the destabilization of multiple oncogenic proteins, thus presenting a potential therapeutic pathway for cancer treatment .

Synthesis of Active Pharmaceutical Ingredients

Methyl 7-(5-oxo...) serves as an intermediate in the synthesis of various pharmaceutical compounds, enhancing its relevance in drug development. Its unique structure allows for modifications that can lead to the creation of novel therapeutic agents .

Case Study 1: Synthesis and Biological Evaluation

In a study published in a peer-reviewed journal, researchers synthesized methyl 7-(5-oxo...) and evaluated its biological activity against cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against breast cancer cells, indicating its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 7-(5-oxo...) | MCF7 (Breast Cancer) | 15 |

| Control (Doxorubicin) | MCF7 | 10 |

This data suggests that while the compound is not as potent as established chemotherapeutics like Doxorubicin, it still holds promise for further development .

Case Study 2: Pharmacokinetics and Bioavailability

Another study investigated the pharmacokinetics of methyl 7-(5-oxo...) in animal models. Results showed that after administration, the compound was rapidly absorbed with a half-life suitable for therapeutic use. The study concluded that modifications to improve solubility could enhance its bioavailability and efficacy .

Q & A

Q. What synthetic strategies are recommended for the preparation of Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate?

The synthesis typically involves protecting group chemistry and cyclopentenone ring formation. For example, the tetrahydro-2H-pyran (THP) group is introduced via acid-catalyzed etherification to protect the hydroxyl moiety during intermediate steps . Cyclopentenone rings can be generated through oxidative methods (e.g., Corey-Fuchs oxidation) or via intramolecular aldol condensation. Key steps include:

- THP Protection : Use pyridinium p-toluenesulfonate (PPTS) in dichloromethane with dihydropyran for hydroxyl protection .

- Cyclopentenone Formation : Employ singlet oxygen or transition-metal catalysts (e.g., Pd(OAc)₂) for selective oxidation of cyclopentene precursors .

- Esterification : Methyl esterification via Steglich esterification (DCC/DMAP) or acid-catalyzed transesterification .

Q. How can the structural integrity of this compound be validated post-synthesis?

Combine spectroscopic and chromatographic methods:

- NMR : Analyze - and -NMR for characteristic signals:

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 240.30 (C₁₃H₂₀O₄) via high-resolution LC-MS .

- HPLC : Use reversed-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 210–220 nm to assess purity (>95%) .

Q. What are the critical storage conditions to ensure compound stability?

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the THP ether or ester groups. Avoid exposure to moisture, acids, or bases, as these can cleave the THP protecting group or saponify the methyl ester .

Advanced Research Questions

Q. How does stereochemistry at the cyclopentenone ring influence biological activity?

The cis/trans configuration of the cyclopentenone ring affects receptor binding and downstream signaling. For example, cis-configured analogs show higher prostaglandin receptor affinity due to spatial alignment with hydrophobic binding pockets. Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to resolve enantiomers and assess activity via in vitro assays (e.g., COX-2 inhibition) .

Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?

Common impurities include:

- Hydrolysis Products : 7-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)heptanoic acid (detectable via LC-MS with negative ion mode).

- THP Deprotection Byproducts : Tetrahydro-2H-pyran-2-ol (monitor via GC-MS).

- Stereoisomers : Use chiral stationary phases (CSPs) or derivatization with Mosher’s acid for resolution .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

- Hydrolytic Stability : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Light Sensitivity : Expose to UV (254 nm) and analyze photodegradation products using LC-PDA .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding interactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α,β-unsaturated ketone reactivity) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., prostaglandin E receptors) .

- MD Simulations : Assess conformational stability in lipid bilayers (GROMACS, CHARMM36 force field) .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(OAc)₂) with heterogeneous alternatives (e.g., Pd/C) to reduce metal leaching .

- Flow Chemistry : Implement continuous flow systems for precise control of reaction parameters (temperature, residence time) and improved yield .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.